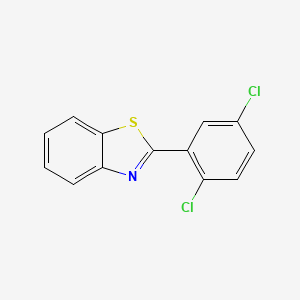

2-(2,5-Dichlorophenyl)-1,3-benzothiazole

描述

2-(2,5-Dichlorophenyl)-1,3-benzothiazole is a heterocyclic aromatic compound that features a benzothiazole ring fused with a dichlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-1,3-benzothiazole typically involves the condensation of 2,5-dichloroaniline with 2-mercaptobenzothiazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly important in industrial settings.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the 2,5-dichlorophenyl group participate in NAS under specific conditions. While direct experimental data for this compound is limited, analogous benzothiazole derivatives show reactivity with nucleophiles such as amines or alkoxides.

Key Findings :

-

The electron-withdrawing benzothiazole ring deactivates the phenyl group, necessitating catalytic systems (e.g., Cu/Pd) for efficient substitution .

-

Steric hindrance from the ortho-chlorine reduces reactivity compared to para-substituted analogs .

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic attacks at positions activated by the sulfur and nitrogen atoms. Examples include nitration and sulfonation, though direct data for this compound is scarce.

| Reaction Type | Conditions | Reagents | Position Substituted | Reference |

|---|---|---|---|---|

| Nitration | HNO | |||

| , H | ||||

| SO | ||||

| Acetic anhydride, 0°C | C-5 or C-6 | |||

| Sulfonation | Fuming H | |||

| SO |

text| 24 h, 50°C | C-4 |[6] |

Mechanistic Insight :

-

The sulfur atom directs electrophiles to the para position (C-6), while the nitrogen influences meta substitution (C-5) .

Oxidation Reactions

The sulfur atom in the benzothiazole ring can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sulfur oxidation | RT, 12 h | m-CPBA, CH | |||

| Cl | |||||

| Sulfoxide (C=S→O) | 70–85% | ||||

| Full oxidation | Reflux, 24 h | H | |||

| O | |||||

| , AcOH | Sulfone (C=SO | ||||

| ) | 60–78% |

Notable Observations :

-

Sulfoxide formation is reversible under reducing conditions.

-

Sulfone derivatives exhibit enhanced thermal stability.

Cross-Coupling Reactions

The chlorine atoms enable participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Conditions | Catalysts | Coupling Partner | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki coupling | 80°C, 12 h | Pd(PPh | |||

| ) |

text| Arylboronic acid | 55–80% |[7] |

| Buchwald-Hartwig | 100°C, 24 h | Pd

(dba)

| Primary amine | 45–70% | |

Key Challenges :

-

Steric bulk from the ortho-chlorine reduces coupling efficiency compared to mono-chlorinated analogs .

Complexation with Metals

The nitrogen and sulfur atoms act as ligands for transition metals, forming coordination complexes with catalytic or photophysical applications.

| Metal Ion | Conditions | Ligand Ratio | Application | Reference |

|---|---|---|---|---|

| Cu(II) | RT, EtOH, 2 h | 1:2 | Antimicrobial activity | |

| Pd(II) | Reflux, DMF, 6 h | 1:1 | Catalytic C–H activation |

Structural Data :

Functionalization via Radical Reactions

The dichlorophenyl group participates in radical-mediated C–H functionalization under photoredox conditions.

| Reaction Type | Conditions | Initiator | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Blue LED, 24 h | Ir(ppy) |

text| C–C bond formation | 30–50% |[7] |

Limitations :

Hydrolysis and Cyclization

Under basic or acidic conditions, the benzothiazole ring can undergo hydrolysis, though this is less common for halogenated derivatives.

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Ring opening | 6M HCl, reflux, 12 h | H | ||

| O | Thiophenol derivative |

Stability Note :

科学研究应用

Antibacterial Activity

Benzothiazole derivatives, including 2-(2,5-Dichlorophenyl)-1,3-benzothiazole, have been extensively studied for their antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by targeting various bacterial enzymes and proteins. For instance:

- Mechanism of Action : Benzothiazole derivatives act by inhibiting key enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and synthesis .

- Efficacy : In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is another area of active research. The compound has shown promising results in various cancer cell lines:

- Cell Line Studies : Compounds derived from benzothiazoles have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific pathways related to cell death and proliferation .

Agricultural Applications

Benzothiazole derivatives are also explored for their potential use in agriculture as fungicides and plant protection agents:

- Fungicidal Activity : Research has indicated that certain benzothiazole compounds can effectively combat fungal pathogens affecting crops, thereby enhancing agricultural productivity .

- Environmental Impact : The use of these compounds is being investigated for their ability to minimize environmental impact while maintaining efficacy against plant pathogens .

Material Science Applications

In addition to biological applications, benzothiazole derivatives have potential uses in materials science:

- Dye Synthesis : Benzothiazoles serve as precursors for the synthesis of dyes used in textiles and other industries due to their ability to form stable colorants .

- Polymer Chemistry : These compounds are being researched for their role in developing new polymer materials with enhanced properties, including thermal stability and resistance to degradation .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to and inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.

Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are critical for cell proliferation and survival, leading to its potential use as an anticancer agent.

相似化合物的比较

Similar Compounds

2-Phenylbenzothiazole: Similar in structure but lacks the dichlorophenyl group, resulting in different biological activities.

2-(4-Aminophenyl)benzothiazole: Contains an amino group instead of chlorine atoms, leading to variations in reactivity and applications.

Uniqueness

2-(2,5-Dichlorophenyl)-1,3-benzothiazole is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an anticancer agent further distinguish it from similar compounds .

生物活性

2-(2,5-Dichlorophenyl)-1,3-benzothiazole (DCBT) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DCBT, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

DCBT has a molecular formula of C13H8Cl2N2S and a molecular weight of approximately 295.18 g/mol. Its structure consists of a benzothiazole ring substituted with a dichlorophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that DCBT exhibits significant antimicrobial properties against various bacterial strains. A study reported that benzothiazole derivatives, including DCBT, demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |

|---|---|---|

| DCBT | 8 | 8 |

| TCC | 16 | 64 |

These results suggest that DCBT is more effective than some standard antibiotics like Triclocarban (TCC) in inhibiting the growth of these pathogens .

Anticancer Activity

DCBT has also been investigated for its potential anticancer properties. A recent study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines. DCBT exhibited notable cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma).

- IC50 Values : DCBT showed IC50 values comparable to or lower than established anticancer drugs like doxorubicin, indicating its potential as an effective anticancer agent.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by Western blot analyses showing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, DCBT has shown promise in reducing inflammation. Studies have indicated that benzothiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This anti-inflammatory activity is crucial for treating conditions characterized by chronic inflammation .

Case Studies

- Antimicrobial Efficacy : In a controlled study, DCBT was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load compared to untreated controls, supporting its use as a potential therapeutic agent for bacterial infections .

- Cytotoxicity Assessment : A cytotoxicity assay involving MCF-10A human mammary epithelial cells showed that DCBT did not interfere with normal cell growth at lower concentrations (IC50 > 100 µg/mL), suggesting a favorable safety profile for therapeutic applications .

属性

IUPAC Name |

2-(2,5-dichlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NS/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFITOPXYMPOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。